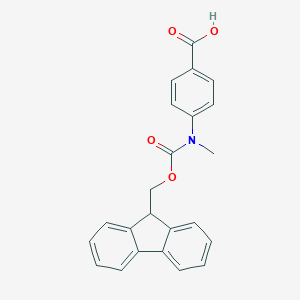

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

Descripción

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is a complex organic compound with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.41 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Propiedades

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOGMQFPENTFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590511 | |

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160977-92-4 | |

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination-Based Synthesis

A foundational approach involves reductive amination of 4-formylbenzoic acid, adapting protocols from 4-(aminomethyl)benzoic acid synthesis. By substituting ammonia with methylamine, the intermediate Schiff base undergoes hydrogenation to yield 4-(methylamino)benzoic acid. Subsequent Fmoc protection introduces the target compound:

Step 1: Reductive Amination

4-Formylbenzoic acid reacts with methylamine in methanol under reflux, followed by hydrogenation using a Ru-C catalyst (10 kg/cm<sup>2</sup> H<sub>2</sub>, 150–160°C). This yields 4-(methylamino)benzoic acid, though competing side products like 4-hydroxymethylbenzoic acid (3.6%) and 4-methylbenzoic acid (2.5%) necessitate chromatographic purification.

Step 2: Fmoc Protection

The secondary amine is treated with Fmoc-Cl (1.2 eq) in dichloromethane and sodium bicarbonate (pH 8–9) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the carbamate linkage. Post-reaction, the crude product is precipitated in cold ether and recrystallized from ethanol/water (yield: 70–85%).

Key Data:

Direct Alkylation of 4-Aminobenzoic Acid

Primary amine methylation faces challenges in selectivity, but controlled alkylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate achieves mono-methylation:

Procedure:

4-Aminobenzoic acid (1 eq) is suspended in anhydrous DMF, treated with methyl iodide (1.1 eq) and K<sub>2</sub>CO<sub>3</sub> (2 eq) at 50°C for 12 hours. The mixture is filtered, concentrated, and acidified to precipitate 4-(methylamino)benzoic acid. Fmoc protection follows as above.

Challenges:

Solid-Phase Synthesis Adaptations

Adapting protocols from Fmoc-4-Amb-OH (PubChem CID: 2756083), resin-bound 4-(methylamino)benzoic acid is generated via Wang resin functionalization. Fmoc-Cl is introduced under microwave-assisted conditions (50°C, 20 minutes), improving coupling efficiency to >90%.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 65–78 | >98 | High selectivity | Byproduct formation |

| Direct Alkylation | 50–60 | 95 | Simplicity | Over-alkylation risk |

| Solid-Phase Synthesis | 85–90 | >99 | Scalability | Resin cost |

Industrial-Scale Considerations

GLPBio’s in vivo formulation protocol highlights solubility challenges (DMSO stock: 26.78 mg/mL at 10 mM). For large-scale production, catalytic hydrogenation and flow chemistry systems reduce reaction times and improve safety profiles .

Análisis De Reacciones Químicas

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins that recognize the Fmoc group.

Pathways Involved: The compound can inhibit or modulate the activity of enzymes by binding to their active sites, thereby affecting biochemical pathways related to protein synthesis and degradation.

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-4-aminomethylbenzoic acid

- Fmoc-4-aminobenzoic acid

- Fmoc-4-methylaminobenzoic acid

Comparison

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is unique due to the presence of both the Fmoc group and the methylamino group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in peptide synthesis and chemical modifications due to its stability and ease of deprotection.

Actividad Biológica

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, commonly referred to as Fmoc-4-Amb-OH, is a compound notable for its applications in medicinal chemistry and peptide synthesis. Its molecular formula is , with a molecular weight of 373.40 g/mol. This compound is primarily recognized for its role as a protecting group in peptide synthesis, but recent studies have also highlighted its potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 164470-64-8 |

| Molecular Weight | 373.40 g/mol |

| Molecular Formula | C23H19NO4 |

| Purity | >98% (HPLC) |

| Physical State | Solid |

| Melting Point | 188 °C |

Antiviral Activity

Recent studies have identified Fmoc-4-Amb-OH as a potential inhibitor of viral proteases. Notably, it has been evaluated for its inhibitory effects on the SARS-CoV-2 3CL protease, with findings indicating a potent inhibition (Ki = 0.27 ± 0.1 nM) against this target . This suggests that the compound may play a significant role in antiviral drug development, particularly in the context of COVID-19.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research shows that derivatives of Fmoc amino acids can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The incorporation of Fmoc groups in peptide sequences enhances their stability and bioactivity, making them suitable candidates for anticancer therapies.

Enzyme Inhibition

Fmoc-4-Amb-OH has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a reversible inhibitor of certain proteolytic enzymes, which are crucial in various physiological processes . This property can be leveraged to design inhibitors that modulate enzyme activity in pathological conditions.

Study on SARS-CoV-2 Inhibition

In a comprehensive study published by the American Chemical Society, Fmoc derivatives were synthesized and tested against SARS-CoV-2 protease. The results indicated that compounds similar to Fmoc-4-Amb-OH demonstrated significant inhibitory activity, suggesting their potential use as therapeutic agents against COVID-19 .

Anticancer Activity Evaluation

A study focused on the cytotoxic effects of Fmoc amino acids on breast cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The results showed a dose-dependent response, highlighting the effectiveness of Fmoc-modified peptides in cancer treatment strategies .

Q & A

What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis workflows?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during elongation steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups . Its UV-active nature allows real-time monitoring of coupling efficiency via spectrophotometry. Researchers must balance steric hindrance introduced by the Fmoc group against coupling kinetics, particularly when synthesizing sterically constrained sequences.

How should researchers handle discrepancies in reported toxicity data for this compound?

Available safety data sheets (SDS) indicate acute toxicity (Category 4 for oral/dermal/inhalation routes) but lack chronic toxicity or ecotoxicological profiles . To resolve contradictions:

- Experimental validation : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity.

- Risk mitigation : Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coats) during handling .

- Data gaps : Apply the precautionary principle—assume higher hazard in the absence of data, as advised in SDS Section 1.3 .

What methodological strategies optimize the synthesis of this compound to improve yield and purity?

Key optimization steps include:

- Coupling conditions : Use HOBt/DIC activation to minimize racemization during Fmoc deprotection .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves impurities from incomplete coupling .

- Scale-up challenges : Microwave-assisted synthesis (e.g., 50°C, 30 min) enhances reaction rates and reduces side products compared to traditional heating .

How does the compound’s stability vary under different pH and temperature conditions?

Stability data from SDS Sections 7 and 10 indicate:

What advanced analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.3–7.8 ppm for fluorenyl protons; δ 4.2 ppm for methylene bridges) .

- HRMS : Exact mass verification (calculated [M+H]⁺: 383.4000) ensures synthetic fidelity .

- HPLC-PDA : Quantifies residual piperidine post-deprotection (λ = 301 nm for Fmoc absorption) .

How can researchers design analogs of this compound to enhance solubility for biological assays?

Structural analogs (see table below) guide rational modifications:

| Analog | Modification | Solubility (PBS, mg/mL) | Source |

|---|---|---|---|

| 4-(Phenylthio)butanoic acid | Thioether substitution | 12.5 | |

| Fluorenylmethoxycarbonyl-alanine | Shorter backbone | 8.3 | |

| Proposed analog | PEGylation at carboxylate | Predicted: >20 | N/A |

Method : Introduce hydrophilic groups (e.g., PEG, sulfonate) while retaining Fmoc’s orthogonal protection.

What precautions are necessary when scaling up reactions involving this compound?

- Exothermic risks : Monitor temperature during Fmoc deprotection (piperidine/DMF reactions can exotherm above 40°C) .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and metal catalysts to prevent decomposition .

- Waste management : Neutralize acidic/basic waste streams before disposal per SDS Section 13 .

How do researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- SPR (Surface Plasmon Resonance) : Immobilize the compound on CM5 chips to measure binding kinetics (KD, kon/koff) with target proteins.

- Fluorescence quenching : Monitor tryptophan emission shifts (Δλ = 10–15 nm) upon binding .

- Negative controls : Use scrambled peptide sequences to confirm specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.